

# RA-263: An In-Depth Technical Guide for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RA-263

Cat. No.: B15600738

[Get Quote](#)

## Executive Summary

**RA-263**, a 2-nitroimidazole nucleoside, has demonstrated significant potential as a hypoxic cell radiosensitizer. Preclinical studies have highlighted its superiority over misonidazole in terms of both efficacy and toxicity profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **RA-263**. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of novel radiosensitizing agents for oncology applications. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways and workflows.

## Chemical Structure and Properties

**RA-263**, with the IUPAC name 2-(hydroxymethyl)-6-(2-nitro-1H-imidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol, is a nucleoside analogue incorporating a 2-nitroimidazole moiety.<sup>[1]</sup> This structural feature is critical to its function as a radiosensitizer, particularly in hypoxic environments characteristic of solid tumors.

## Chemical Identifiers

| Identifier       | Value                                                                                        |
|------------------|----------------------------------------------------------------------------------------------|
| CAS Number       | 82205-95-6 <a href="#">[1]</a>                                                               |
| Chemical Formula | C9H11N3O5 <a href="#">[1]</a>                                                                |
| Molecular Weight | 241.20 g/mol <a href="#">[1]</a>                                                             |
| IUPAC Name       | 2-(hydroxymethyl)-6-(2-nitro-1H-imidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol <a href="#">[1]</a> |
| SMILES Code      | OCC1OC(n2c(--INVALID-LINK--=O)ncc2)C=CC1O <a href="#">[1]</a>                                |
| InChI Key        | CJRBQXDMCWCHBW-UHFFFAOYSA-N <a href="#">[1]</a>                                              |

## Physicochemical Properties

| Property   | Value                                                                               |
|------------|-------------------------------------------------------------------------------------|
| Appearance | Solid powder <a href="#">[1]</a>                                                    |
| Purity     | >98% <a href="#">[1]</a>                                                            |
| Solubility | Soluble in DMSO <a href="#">[1]</a>                                                 |
| Storage    | Dry, dark, and at 0 - 4°C for short term or -20°C for long term <a href="#">[1]</a> |

## Mechanism of Action and Signaling Pathways

The radiosensitizing effect of 2-nitroimidazoles like **RA-263** is contingent upon the hypoxic conditions prevalent in many solid tumors. The proposed mechanism involves the bioreductive activation of the nitro group.

Under hypoxic conditions, intracellular nitroreductases catalyze the one-electron reduction of the 2-nitroimidazole moiety, leading to the formation of a reactive nitroso intermediate. This intermediate can then undergo further reduction to form hydroxylamines and amines. These reduced metabolites are highly reactive and can interact with cellular macromolecules, including DNA, leading to cytotoxic effects. A key aspect of this mechanism is the depletion of

nonprotein thiols (NPSH), such as glutathione.<sup>[1]</sup> Depletion of these endogenous radioprotectants enhances the susceptibility of cancer cells to radiation-induced damage.

## Proposed Mechanism of RA-263 Radiosensitization



### In Vitro Radiosensitization Workflow



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The pharmacokinetics in mice and dogs of nitroimidazole radiosensitizers and chemosensitizers more lipophilic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RA-263: An In-Depth Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600738#ra-263-chemical-structure-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)